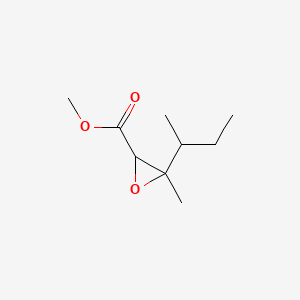
Thiobenzoic acid S-(3-phenyl-allyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobenzoic acid S-(3-phenyl-allyl) ester is an organosulfur compound with the molecular formula C16H14OS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiobenzoic acid S-(3-phenyl-allyl) ester can be synthesized through the esterification of thiobenzoic acid with 3-phenyl-allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Thiobenzoic acid S-(3-phenyl-allyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Thiobenzoic acid S-(3-phenyl-allyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiobenzoic acid S-(3-phenyl-allyl) ester involves its interaction with various molecular targets. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Thiobenzoic acid S-(3-phenyl-allyl) ester can be compared with other thiobenzoic acid esters, such as:
- Thiobenzoic acid S-(4-methoxy-phenyl) ester
- Thiobenzoic acid S-(2,2,2-trichloro-1-ethoxycarbonylamino-ethyl) ester
- Thiobenzoic acid S-(1,7-dibenzyl-3-me-2,6-dioxo-2,3,6,7-4h-1h-purin-8-yl) ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
102614-59-5 |
|---|---|
Molekularformel |
C16H14OS |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
S-(3-phenylprop-2-enyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14OS/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 |
InChI-Schlüssel |
IJEWUMRFIAGMLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCSC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)



![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)


